molecular formula C12H14O3 B11893989 Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate CAS No. 1257398-12-1

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate

Cat. No.: B11893989
CAS No.: 1257398-12-1
M. Wt: 206.24 g/mol
InChI Key: UJSYXDNHFIRGMM-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a hydroxyphenyl group and a carboxylate ester. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate typically involves the esterification of 1-(3-hydroxyphenyl)cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
  • Methyl 3-(benzyloxy)cyclobutanecarboxylate
  • Cyclobutanecarboxylic acid derivatives

Comparison: Methyl 1-(3-hydroxyphenyl)cyclobutanecarboxylate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1257398-12-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 1-(3-hydroxyphenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14O3/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3

InChI Key

UJSYXDNHFIRGMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=CC=C2)O

Origin of Product

United States

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